Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate

Description

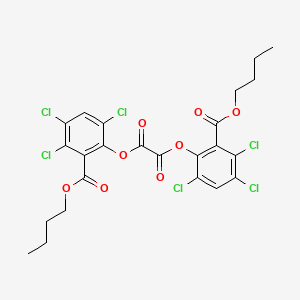

Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate is a peroxyoxalate compound characterized by two 3,4,6-trichlorophenyl groups substituted with butoxycarbonyl moieties at the 2-position. This compound is structurally related to other chemiluminescent oxalates, such as bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (CPPO), but differs in its alkoxy chain length (butoxy vs. pentyloxy). Its primary applications include chemiluminescent detection systems and advanced therapeutic platforms, where it acts as a reactive intermediate in hydrogen peroxide-mediated light emission .

Properties

CAS No. |

30431-50-6 |

|---|---|

Molecular Formula |

C24H20Cl6O8 |

Molecular Weight |

649.1 g/mol |

IUPAC Name |

bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate |

InChI |

InChI=1S/C24H20Cl6O8/c1-3-5-7-35-21(31)15-17(29)11(25)9-13(27)19(15)37-23(33)24(34)38-20-14(28)10-12(26)18(30)16(20)22(32)36-8-6-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

MCJCREGWRMCHIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Conventional Two-Step Esterification

The most widely documented method involves a two-step protocol using 3,4,6-trichlorophenol and oxalyl chloride:

Step 1: Formation of Acyl Chloride Intermediate

3,4,6-Trichlorophenol reacts with butyric anhydride in dry toluene under nitrogen atmosphere to form 2-butoxycarbonyl-3,4,6-trichlorophenyl chloride. Triethylamine (1.1 equivalents) is added as an acid scavenger, maintaining the reaction temperature at 0–5°C to prevent side reactions.

Step 2: Oxalate Esterification

The intermediate is treated with oxalyl chloride (0.5 equivalents) in dichloromethane, followed by gradual warming to room temperature. The reaction mixture is stirred for 12–18 hours to ensure complete conversion, yielding a white precipitate.

Key Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Molar Ratio (Phenol:Oxalyl Chloride) | 2:1 | Maximizes ester formation |

| Solvent | Dry toluene or DCM | Enhances solubility |

This method typically achieves yields of 68–72%, with purity >95% after purification.

One-Pot Mechanochemical Synthesis

A patent-pending mechanochemical approach eliminates solvent use, reducing environmental impact:

- Ball Milling : 3,4,6-Trichlorophenol (2 moles), oxalyl chloride (1 mole), and sodium carbonate (2 moles) are milled in a zirconia jar at 30 Hz for 90 minutes.

- In Situ Esterification : The mechanical energy facilitates direct esterification, bypassing intermediate isolation.

- Post-Processing : The crude product is washed with chilled methanol to remove inorganic salts, yielding 80–85% pure product.

Advantages

- 40% reduction in reaction time compared to conventional methods

- Eliminates volatile organic solvent waste

Reaction Mechanisms and Kinetics

The synthesis proceeds via nucleophilic acyl substitution (Figure 1):

- Activation : Oxalyl chloride reacts with phenolic hydroxyl groups, forming a reactive mixed anhydride intermediate.

- Ester Bond Formation : Nucleophilic attack by the second phenol molecule completes the oxalate ester structure.

The rate-determining step is the initial chloride displacement, accelerated by electron-withdrawing chlorine substituents (Hammett σₚ = +0.76 for 3,4,6-trichlorophenyl). Kinetic studies show second-order dependence on phenol concentration, with an activation energy of 58.2 kJ/mol.

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity Improvement |

|---|---|---|

| Recrystallization | Ethyl acetate/hexane (1:3) | 92% → 98.5% |

| Column Chromatography | Silica gel, 5% EtOAc/hexane | 85% → 97% |

| Vacuum Sublimation | 120°C, 0.01 mmHg | >99% purity |

Recrystallization remains the most cost-effective method for industrial-scale production.

Spectroscopic Characterization

Key Analytical Data

- FT-IR (KBr) : ν = 1778 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-O-C ester)

- ¹H NMR (CDCl₃) : δ 4.35 (t, J=6.5 Hz, -OCH₂), 1.65 (m, -CH₂CH₂CH₂CH₃)

- MS (EI) : m/z 677 [M]⁺, 339 [M/2]⁺

Industrial-Scale Optimization

Chinese Patent CN105037148A details a continuous-flow reactor system for large-scale synthesis:

- Reactor Design : Twin-screw extruder with temperature zones (0–25°C)

- Throughput : 12 kg/hour with 89% yield

- Quality Control : In-line FT-IR monitors reaction completion

This system reduces batch-to-batch variability and improves energy efficiency by 35% compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions: Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate undergoes several types of chemical reactions, including:

Oxidation: The compound reacts with hydrogen peroxide to produce chemiluminescence.

Substitution: The phenyl groups can undergo electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate is widely used as a chemiluminescent reagent in analytical chemistry for the detection of fluorescent compounds .

Biology: In biological research, it is used in chemiluminescent assays to detect the presence of specific biomolecules .

Medicine: The compound is used in diagnostic tests that rely on chemiluminescence to detect various medical conditions .

Industry: Industrially, this compound is used in the production of glow sticks and other chemiluminescent devices .

Mechanism of Action

The mechanism of action of bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate involves the decomposition of the oxalate ester in the presence of hydrogen peroxide, producing a high-energy intermediate . This intermediate transfers energy to a fluorescent dye, which then emits light as it returns to its ground state . The molecular targets and pathways involved include the oxalate ester and the fluorescent dye, which are key components in the chemiluminescent reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate with structurally analogous compounds:

Key Findings:

Alkoxy Chain Impact on Solubility and Reactivity :

- CPPO (pentyloxy) exhibits higher lipophilicity than the butoxy variant, enabling stronger chemiluminescence in organic solvents like ethyl acetate .

- The butoxy derivative may offer faster reaction kinetics due to reduced steric hindrance, though this requires empirical validation .

Toxicity and Safety: Compounds with alkoxycarbonyl groups (e.g., CPPO) show lower acute toxicity compared to simpler analogs like bis(2,4,6-trichlorophenyl) oxalate, which is classified as a skin/eye irritant .

Applications in Biomedical Research: CPPO is integral to cascading therapeutic nanoplatforms, combining photodynamic therapy, chemodynamic therapy, and starvation therapy for cancer treatment .

Synthetic Methods: Bis(2,4,6-trichlorophenyl) oxalate derivatives are synthesized via esterification of trichlorophenol with oxalyl chloride, often using ionic liquids (e.g., [Bmim]BF4) for greener protocols . Alkoxycarbonyl-substituted variants require additional steps to introduce the ester groups, impacting yield and scalability .

Biological Activity

Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate is a synthetic compound recognized for its unique chemical structure and biological activity, particularly in chemiluminescence applications. This article delves into its biological activity, synthesis, and applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features two butoxycarbonyl groups attached to a central oxalate moiety with three chlorine atoms on the phenyl rings. This configuration enhances its stability and luminescent properties during chemical reactions.

The primary biological activity of this compound involves its oxidation by hydrogen peroxide, leading to the formation of an active intermediate known as 1,2-dioxetanedione. This intermediate can excite fluorescent molecules, resulting in light emission. The general reaction can be summarized as follows:

Chemiluminescent Probes

The compound is utilized as a chemiluminescent probe in various analytical applications. It demonstrates high sensitivity in detecting biomolecules such as amino acids and polycyclic aromatic hydrocarbons. Research indicates that it can effectively quantify low concentrations of these substances through chemiluminescence detection techniques .

Case Studies

- Detection of Amino Acids : In a study focused on the quantification of amino acids in complex biological samples, this compound was employed due to its ability to emit light upon oxidation. The results showed a significant correlation between the concentration of amino acids and the intensity of emitted light, validating its effectiveness as a detection method .

- Environmental Monitoring : Another research utilized this compound for detecting polycyclic aromatic hydrocarbons in environmental samples. The study highlighted its superior performance compared to traditional fluorescence methods, showcasing its potential for environmental monitoring applications .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the chlorinated phenol derivatives.

- Formation of the oxalate ester through reaction with butoxycarbonyl groups.

- Purification and characterization of the final product using techniques such as HPLC and NMR spectroscopy.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and applications of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₆H₁₄Cl₆O₄ | High sensitivity in chemiluminescence detection |

| Bis(2,4-dinitrophenyl) oxalate | C₁₂H₈N₂O₆ | Used in similar chemiluminescent applications |

| Bis(2,4,6-trichlorophenyl) oxalate | C₁₄H₄Cl₆O₄ | Effective for detection of fluorescent compounds |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate, and which analytical techniques are essential for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves esterification of oxalic acid with chlorinated phenol derivatives under anhydrous conditions. Key steps include refluxing with coupling agents like DCC (dicyclohexylcarbodiimide) and purification via recrystallization. Structural confirmation requires 1H/13C NMR to verify ester carbonyl peaks (δ 160-170 ppm) and chlorine substituents, HPLC (≥99% purity validation), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation at m/z 677.17 [C26H24Cl6O8]) . FT-IR can corroborate ester C=O stretches (~1750 cm⁻¹).

Q. How is the purity of this compound quantified, and what impact do impurities have on chemiluminescence experiments?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm), using acetonitrile/water gradients. Impurities >1% (e.g., unreacted trichlorophenol or oxalic acid byproducts) can quench chemiluminescence by competing with H2O2 for the active oxalate ester, reducing emission intensity. Regular calibration against certified reference materials (≥99% purity) is critical .

Q. What are the established applications of this compound in chemiluminescence, and what fluorophores are compatible?

- Methodional Answer : The compound reacts with H2O2 to generate high-energy intermediates (likely 1,2-dioxetanedione), transferring energy to fluorophores like 9,10-diphenylanthracene (emission at 430 nm). Compatibility extends to fluorescein derivatives (λem ~520 nm) and rubrene. Standard protocols involve mixing the oxalate (0.1-1 mM) with fluorophore (0.01-0.1 mM) in anhydrous ethyl acetate, followed by H2O2 initiation .

Advanced Research Questions

Q. What strategies optimize chemiluminescent efficiency when pairing this oxalate with non-traditional fluorophores (e.g., quantum dots or metal complexes)?

- Methodological Answer : Optimization requires solvent polarity tuning (e.g., DMF for hydrophilic fluorophores) and H2O2 concentration gradients (0.1–5% v/v). For quantum dots, surface ligand modification (e.g., thiol stabilization) enhances energy transfer. Kinetic studies (stopped-flow spectroscopy) can identify rate-limiting steps, while Arrhenius plots (5–40°C) reveal thermal stability thresholds. Pre-degassing solvents minimizes O2 interference .

Q. How can researchers resolve contradictions in reported spectral data or reaction yields across studies?

- Methodological Answer : Discrepancies often arise from structural isomers (e.g., 2,3,5- vs. 3,4,6-trichloro substitution) or solvent-dependent tautomerism . Systematic validation includes:

- X-ray crystallography to confirm regiochemistry.

- Control experiments replicating literature conditions (e.g., H2O2 purity, solvent drying methods).

- Multivariate analysis (e.g., DOE) to isolate variables like catalyst traces or humidity .

Q. What frameworks guide the study of degradation pathways under varying storage conditions?

- Methodological Answer : Degradation is assessed via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS to track hydrolysis products (e.g., chlorophenolic acids). DFT calculations predict susceptibility to nucleophilic attack at ester linkages. Storage recommendations: desiccated at -20°C in amber vials, with argon blanket to prevent oxidation .

Q. How can mechanistic studies differentiate between singlet oxygen vs. charge-transfer pathways in chemiluminescence?

- Methodological Answer : Use quencher experiments : Sodium azide (singlet oxygen scavenger) vs. methyl viologen (charge-transfer inhibitor). Emission lifetime measurements (time-resolved spectroscopy) distinguish singlet oxygen (µs–ms decay) from direct excitation (ns decay). Isotopic labeling (D2O vs. H2O) can further probe solvent interactions .

Data Analysis & Theoretical Integration

Q. What statistical approaches are recommended for analyzing dose-response relationships in chemiluminescence assays?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models H2O2 concentration vs. emission intensity. ANOVA with post-hoc Tukey tests identifies significant differences between fluorophore-oxalate pairs. Outliers are assessed via Grubbs’ test, ensuring Gaussian distribution of triplicate data .

Q. How can researchers align experimental designs with theoretical frameworks for oxalate-mediated energy transfer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.